molecular formula C5H10 B1205809 cis-1,2-Dimethylcyclopropane CAS No. 930-18-7

cis-1,2-Dimethylcyclopropane

Cat. No.: B1205809
CAS No.: 930-18-7
M. Wt: 70.13 g/mol
InChI Key: VKJLDXGFBJBTRQ-UHFFFAOYSA-N
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Description

cis-1,2-Dimethylcyclopropane: is a cycloalkane consisting of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms. It is one of the stereoisomers of 1,2-dimethylcyclopropane, with the methyl groups on the same side of the ring. This compound is known for its significant ring strain due to the three-membered cyclopropane ring, which makes it relatively unstable compared to larger cycloalkanes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.

Major Products:

    Oxidation: Carbonyl compounds (e.g., ketones, aldehydes) or carboxylic acids.

    Reduction: Less strained cycloalkanes or alkanes.

    Substitution: Halogenated cyclopropanes.

Scientific Research Applications

cis-1,2-Dimethylcyclopropane has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-1,2-dimethylcyclopropane primarily involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as interactions with oxidizing agents or halogens .

Comparison with Similar Compounds

Uniqueness: cis-1,2-Dimethylcyclopropane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The cis configuration results in different physical properties, such as boiling and melting points, compared to its trans isomer .

Properties

CAS No.

930-18-7

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

IUPAC Name

1,2-dimethylcyclopropane

InChI

InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3

InChI Key

VKJLDXGFBJBTRQ-UHFFFAOYSA-N

SMILES

CC1CC1C

Canonical SMILES

CC1CC1C

2402-06-4
2511-95-7

Synonyms

1,2-dimethylcyclopropane
cis-1,2-dimethylcyclopropane
trans-1,2-dimethylcyclopropane

Origin of Product

United States

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